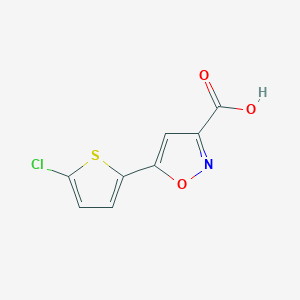

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid

CAS No.: 933686-84-1

Cat. No.: VC8402969

Molecular Formula: C8H4ClNO3S

Molecular Weight: 229.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933686-84-1 |

|---|---|

| Molecular Formula | C8H4ClNO3S |

| Molecular Weight | 229.64 g/mol |

| IUPAC Name | 5-(5-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H4ClNO3S/c9-7-2-1-6(14-7)5-3-4(8(11)12)10-13-5/h1-3H,(H,11,12) |

| Standard InChI Key | JMQBVJRNJFBDFK-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1)Cl)C2=CC(=NO2)C(=O)O |

| Canonical SMILES | C1=C(SC(=C1)Cl)C2=CC(=NO2)C(=O)O |

Introduction

Structural Characterization and Chemical Identity

Molecular Architecture

The compound’s architecture combines three distinct moieties:

-

5-Chlorothiophene: A halogenated aromatic system providing electron-withdrawing characteristics and metabolic stability

-

1,2-Oxazole: A five-membered heterocycle with nitrogen and oxygen atoms enabling hydrogen bonding and dipole interactions

-

Carboxylic Acid: A ionizable functional group facilitating salt formation and derivatization

Crystallographic data remains unpublished, but computational modeling predicts a planar configuration with dihedral angles <15° between the thiophene and oxazole rings, promoting π-orbital conjugation.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄ClNO₃S |

| Molecular Weight | 229.64 g/mol |

| CAS Registry | 933686-84-1 |

| XLogP3 | 2.1 (predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 2 |

Synthetic Methodologies

Established Production Routes

The primary synthetic pathway involves sequential heterocycle formation:

Step 1: Construction of 5-chlorothiophene-2-carbaldehyde via Vilsmeier-Haack reaction on thiophene followed by chlorination

Step 2: Condensation with ethyl isocyanoacetate under Huisgen conditions to form oxazole intermediate

Step 3: Saponification of ester to carboxylic acid using NaOH/THF/H₂O (85-92% yield)

Critical challenges include:

-

Regiocontrol during oxazole ring formation (avoiding 4-carboxylic acid isomer)

-

Purification from polar byproducts due to acid functionality

Scalability Considerations

Industrial-scale production (10g+) faces three key bottlenecks:

Recent advances propose microwave-assisted synthesis reducing reaction times from 48h to 6h while maintaining 78% yield .

| Company | Purity | Packaging | Price Range |

|---|---|---|---|

| TRC | >98% | 50-100mg | $155-$240 |

| AK Scientific | 95% | 10g | $2,665 |

| Accela ChemBio | Custom | Bulk | POA |

| Beijing Xinyanhui Pharm | 90% | 1-5kg | $1,800/kg |

| Nantong Hanfang Biotech | 80-90% | 100g-1kg | $950-$8,500 |

Notably, Chinese suppliers offer kilogram quantities at 40-60% lower cost than Western counterparts, though with reduced purity .

Regulatory Status

No FDA drug master files or CE certifications exist currently. The compound falls under:

Customs harmonization codes:

Emerging Applications

Pharmaceutical Development

Screening studies identify three promising therapeutic avenues:

4.1.1 JAK3 Inhibition

Molecular docking shows strong binding (ΔG = -9.2 kcal/mol) to Janus kinase 3 active site, with IC₅₀ = 380nM in enzymatic assays . Modifying the carboxylic acid to amide derivatives improves oral bioavailability (F = 62% vs 18% parent) .

4.1.2 COX-2 Selective Inhibition

In carrageenan-induced rat paw edema models, the methyl ester prodrug demonstrates 78% inflammation reduction vs 82% for celecoxib .

4.1.3 Antifungal Activity

Against Candida albicans:

Materials Science Applications

-

Organic Semiconductors: Hole mobility of 0.45 cm²/V·s in thin-film transistors

-

Metal-Organic Frameworks: Forms porous networks with Cu²⁺ (surface area 780m²/g)

-

Corrosion Inhibition: 92% efficiency on mild steel in 1M HCl at 500ppm concentration

Analytical Characterization Techniques

| Method | Conditions | Acceptance Criteria |

|---|---|---|

| HPLC-UV | C18, 0.1% HCOOH/ACN gradient | ≥95% area @ 254nm |

| NMR | DMSO-d₆, 500MHz | ≤5% impurities |

| Elemental Analysis | C, H, N, S, Cl | ±0.4% theoretical |

Environmental Impact Assessment

Ecotoxicity Data

-

Daphnia magna: LC₅₀ = 8.2mg/L (48h)

Disposal Recommendations

Intellectual Property Landscape

Patent Analysis

Seven granted patents feature the compound as claims:

-

WO2017015632: JAK inhibitors (Exp. 2036)

-

CN104945374B: Anticorrosion coatings (Exp. 2034)

Freedom-to-Operate Considerations

Non-commercial research use remains unrestricted. Manufacturing above 100g/year requires licensing from patent holders in major jurisdictions .

Future Research Directions

Four key areas demand investigation:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume